Dibenzyl terephthalate

Catalog No.
S1496223
CAS No.
19851-61-7
M.F
C22H18O4
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzyl terephthalate

CAS Number

19851-61-7

Product Name

Dibenzyl terephthalate

IUPAC Name

dibenzyl benzene-1,4-dicarboxylate

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C22H18O4/c23-21(25-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(24)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2

InChI Key

IWGFEQWCMAADJZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3

Synonyms

1,4-Benzenedicarboxylic Acid, Bis(phenylmethyl) Ester;

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3

Dibenzyl terephthalate is an organic compound with the chemical formula C22_{22}H18_{18}O4_4. It is a diester formed from terephthalic acid and benzyl alcohol. This compound is notable for its applications in the field of polymer chemistry, particularly in the recycling of polyethylene terephthalate (PET), a common plastic used in beverage bottles and other containers. Its structure consists of two benzyl groups attached to a terephthalate moiety, which contributes to its physical properties, such as solubility and melting point.

Typical of esters, including:

  • Transesterification: This reaction involves the exchange of the alkoxy group of dibenzyl terephthalate with another alcohol. This is particularly relevant in the recycling of PET, where dibenzyl terephthalate is produced through transesterification with methanol .
  • Hydrolysis: In the presence of water and an acid or base, dibenzyl terephthalate can be hydrolyzed back to terephthalic acid and benzyl alcohol.
  • Esterification: It can react with carboxylic acids to form new esters.

Dibenzyl terephthalate can be synthesized through various methods:

  • Transesterification from Polyethylene Terephthalate: This method involves the chemical recycling of PET waste. The process typically uses methanol as a reactant under acidic conditions to produce dibenzyl terephthalate .
  • Direct Esterification: Terephthalic acid can be reacted with benzyl alcohol in the presence of a catalyst (such as sulfuric acid) at elevated temperatures to yield dibenzyl terephthalate.
  • Glycolysis: This method involves breaking down PET into its monomers and then reconstituting them with benzyl alcohol .

Dibenzyl terephthalate has several applications, including:

  • Polymer Production: It serves as a precursor for producing various polyesters.
  • Plastic Recycling: Its synthesis from PET waste highlights its role in chemical recycling processes, contributing to sustainability efforts in plastic waste management .
  • Additive in Coatings and Adhesives: Due to its properties as an ester, it can be utilized in formulations for coatings and adhesives.

Dibenzyl terephthalate shares similarities with several other compounds, particularly those derived from terephthalic acid or benzyl alcohol. Here are some comparable compounds:

CompoundStructure TypeKey Features
Dimethyl terephthalateDiesterUsed as a plasticizer; lower boiling point
Diethyl terephthalateDiesterCommonly used in polyester production
Benzyl benzoateEsterUsed as a fragrance and solvent
Benzyl acetateEsterCommon solvent; has distinct odor

Uniqueness of Dibenzyl Terephthalate:

  • Dibenzyl terephthalate's unique structure allows it to serve effectively in recycling processes for polyethylene terephthalate, making it significant for sustainable practices.
  • Its dual benzyl groups provide distinct physical properties compared to other esters, influencing its applications in polymer chemistry.

XLogP3

5.3

Other CAS

19851-61-7

Wikipedia

Dibenzyl terephthalate

Dates

Modify: 2023-08-15

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